Minaxolone

描述

Classification within Neuroactive Steroid Pharmacology

Minaxolone is classified as a neuroactive steroid, a group of steroids that can rapidly alter neuronal excitability through interaction with neurotransmitter receptors slideshare.netnih.gov. Specifically, it is a pregnane (B1235032) derivative and a synthetic analogue of allopregnanolone (B1667786) ontosight.ainih.gov. Neuroactive steroids are known to modulate the activity of gamma-aminobutyric acid type A (GABAA) receptors, which are major inhibitory neurotransmitter receptors in the brain ontosight.ainih.govpatsnap.com. This compound acts as a potent positive allosteric modulator of the GABAA receptor wikipedia.orgpatsnap.com. This mechanism of action is similar to that of other neuroactive steroids like allopregnanolone and pregnanolone (B1679072) ontosight.ai. Beyond its primary interaction with GABAA receptors, research has also indicated that this compound can act as a positive allosteric modulator of the glycine (B1666218) receptor, albeit less potently wikipedia.orgpsu.edu.

Historical Context of this compound Research and Development

The historical context of this compound research is intertwined with the broader effort to develop steroid-based anesthetics. Following the discovery of the central nervous system depressant effects of progesterone (B1679170) and 5β-pregnanedione in rodents in 1941, research began to synthesize steroids for anesthetic use wikipedia.org. Early efforts focused on improving the water solubility of compounds like alfaxalone (B1662665) wikipedia.org.

This compound emerged as a water-soluble steroid intravenous anesthetic, which was seen as an advantage as it did not require a solubilizing agent in its formulation nih.govotago.ac.nznih.gov. It was investigated in clinical trials for both the induction and maintenance of anesthesia researchgate.netnih.gov. Early studies in the late 1970s and early 1980s explored its pharmacological properties and compared it to other induction agents like Althesin otago.ac.nznih.gov. Research included studies on its effects on the cardiovascular and respiratory systems in animal models nih.gov.

Despite showing promise with properties like rapid induction and recovery, and minimal cardiovascular effects at clinical doses, this compound was ultimately withdrawn from clinical trials nih.govnih.gov. This withdrawal was attributed to equivocal toxicological findings observed in long-term administration studies in rats, suggesting potential toxicity wikipedia.orgnih.gov.

Evolution of Research Perspectives on this compound

Initially, research on this compound was primarily driven by its potential as a novel intravenous anesthetic, aiming to leverage the properties of neuroactive steroids for surgical procedures researchgate.netotago.ac.nz. The focus was on its efficacy, speed of onset and recovery, and side effect profile compared to existing anesthetic agents researchgate.netotago.ac.nz.

Following its withdrawal from clinical development as an anesthetic, research perspectives on this compound have evolved. While its clinical application was halted, academic interest has continued in understanding its fundamental interactions with neurotransmitter receptors, particularly GABAA and glycine receptors wikipedia.orgpsu.edu. Studies have investigated its potency and efficacy in modulating these receptors in various experimental settings, including in vitro studies using recombinant receptors psu.edu.

Furthermore, this compound has been used as a tool in pharmacological research to study the neurosteroid binding site on the GABAA receptor and to investigate the development of tolerance to neuroactive steroids nih.gov. Research findings, such as those detailing its effects on [³H]muscimol and [³H]flunitrazepam binding, have contributed to the broader understanding of how neuroactive steroids interact with the GABAA receptor complex nih.gov. The study of this compound, alongside other neuroactive steroids, continues to inform research into the potential therapeutic applications of this class of compounds for neurological and psychiatric conditions, even if this compound itself did not reach the market nih.govslideshare.net.

Detailed Research Findings:

Research has provided detailed insights into the pharmacological actions of this compound. Studies on its interaction with GABAA and glycine receptors have yielded specific data on its potency and efficacy as a positive allosteric modulator psu.edu.

| Receptor | EC50 (µM) | Maximal Potentiation (% of control) | Reference |

| GABAA | 1.3 (0.2) | 901 (142) | psu.edu |

| Glycine (α1) | 13.1 (0.9) | 1197 | psu.edu |

Note: EC50 values represent the half maximal effective concentration. Data for GABAA receptor potentiation was measured at EC10 GABA, and for glycine receptor potentiation at EC10 glycine. psu.edu

Studies in mice have also investigated the sedative effects of this compound and the development of tolerance upon chronic exposure nih.gov.

| Treatment Regimen | Sedative Effect (Reduction in locomotor activity) | Tolerance Development | Reference |

| Single dose (100 mg/kg, orally) | Marked reduction | Not applicable | nih.gov |

| Chronic dosing (100 mg/kg, orally, 7 days) | Loss of sedative response to acute dose | Observed | nih.gov |

These findings highlight this compound's potent modulation of inhibitory neurotransmitter receptors and the complexities associated with chronic administration of neuroactive steroids.

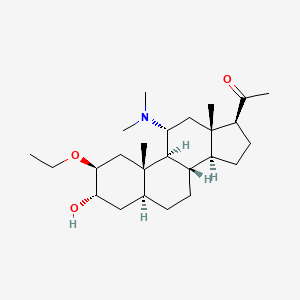

Structure

2D Structure

3D Structure

属性

CAS 编号 |

62571-87-3 |

|---|---|

分子式 |

C25H43NO3 |

分子量 |

405.6 g/mol |

IUPAC 名称 |

1-[(2S,3S,5S,8S,9S,10S,11R,13S,14S,17S)-11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,24-,25+/m0/s1 |

InChI 键 |

NCGLTZSBTFVVAW-KNXRZYMVSA-N |

SMILES |

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C |

手性 SMILES |

CCO[C@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)N(C)C)C[C@@H]1O)C |

规范 SMILES |

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C |

同义词 |

11 alpha-N,N-dimethylamino-2 beta-ethoxy-3 alpha-hydroxy-5 alpha-pregnan-20-one 2 beta-ethoxy-3 alpha-hydroxy-11 alpha-dimethylamino-5 alpha-pregnan-20-one minaxolone minaxolone citrate, (2beta,3alpha,5alpha,11alpha)-isomer Pregnan-20-one, 11-(dimethylamino)-2-ethoxy-3-hydroxy-, (2beta,3alpha,5alpha,11alpha)- |

产品来源 |

United States |

Molecular and Cellular Pharmacology of Minaxolone

Gamma-Aminobutyric Acid Type A (GABA_A) Receptor Modulation

Minaxolone is a potent positive allosteric modulator of the GABA_A receptor, the primary mediator of fast inhibitory neurotransmission in the brain. wikipedia.org Its interaction with the GABA_A receptor complex enhances the receptor's response to its endogenous ligand, GABA, leading to an increased inhibitory tone.

Allosteric Potentiation Mechanisms

This compound enhances GABA_A receptor function not by directly activating the receptor but by binding to a site distinct from the GABA binding site. This allosteric modulation increases the efficacy of GABA. The potentiation of GABA-evoked currents by neurosteroids like this compound is a hallmark of their mechanism of action. Studies have shown that these steroids increase the average GABA receptor channel open duration. nih.gov This is achieved by increasing the relative proportion of longer open-duration time constants without altering the time constants themselves. nih.gov For instance, at a concentration of 300 nM, this compound has been observed to prolong the synaptic decay of GABA_A receptor-mediated miniature inhibitory postsynaptic currents (mIPSCs), effectively doubling the cumulative decay time constant (τcum) from approximately 15.4 ms (B15284909) to 30.6 ms. nih.gov

Neurosteroid Binding Site Interactions

Neurosteroids, including this compound, bind to specific sites within the transmembrane domains (TMDs) of the GABA_A receptor subunits. nih.gov These binding sites are distinct from those for GABA, benzodiazepines, and barbiturates. researchgate.net Research has identified both intersubunit and intrasubunit binding sites for neurosteroids. A canonical binding site is located at the interface between the β(+) and α(−) subunits. elifesciences.org Additionally, novel intrasubunit binding sites have been identified within the transmembrane helical bundles of both the α and β subunits. nih.gov The α-subunit TMDs are considered essential for the action of neurosteroids. nih.gov Specific amino acid residues, such as Q242 in the first transmembrane domain (TM1) of the α1 subunit, have been identified as critical for the modulatory effects of neurosteroids on GABA responses. elifesciences.orgphysoc.org

Subunit Specificity and Functional Consequences

The functional effects of this compound can be influenced by the subunit composition of the GABA_A receptor. While neurosteroid binding sites are thought to be conserved across α subunit isoforms, the sensitivity to modulation can vary. elifesciences.org For example, synaptic GABA_A receptors in lamina II neurons of the spinal cord, which are thought to express the α3 subunit, are approximately 10-fold more sensitive to this compound compared to the endogenous neurosteroid 5α-pregnan-3α-ol-20-one (5α3α). nih.gov In contrast, GABA_A receptors in the ventrobasal thalamus (VB) that exhibit faster decay kinetics are insensitive to 300 nM this compound, whereas neurons in the nucleus reticularis thalami (nRT) with slower kinetics show a clear prolongation of GABA_A mIPSCs at the same concentration. nih.gov This suggests that the subunit composition dictates the kinetic properties of the receptor and its sensitivity to this compound. The most common GABA_A receptor complex in the brain is the α1β2γ2 combination. wikipedia.org Extrasynaptic receptors, which often contain δ subunits in place of γ subunits, show a higher sensitivity to neurosteroids. nih.gov

Synaptic versus Extrasynaptic Receptor Effects

This compound modulates both synaptic and extrasynaptic GABA_A receptors, which mediate phasic and tonic inhibition, respectively. nih.govnih.gov Phasic inhibition is mediated by synaptic receptors (typically containing γ2 subunits) that are activated by transient, high concentrations of GABA in the synaptic cleft. nih.gov Tonic inhibition is mediated by extrasynaptic receptors (often containing δ subunits) that are persistently activated by low ambient concentrations of GABA in the extracellular space. nih.gov

Other Potential Molecular Targets and Interactions

Beyond its primary action on GABAA receptors, this compound has been shown to be an effective positive allosteric modulator of the strychnine-sensitive glycine (B1666218) receptor, another important inhibitory ligand-gated ion channel, particularly in the brainstem and spinal cord. scispace.comresearchgate.netnih.gov

Studies on recombinant α1 glycine receptors have demonstrated that this compound potentiates glycine-evoked currents. researchgate.netnih.gov However, its potency at glycine receptors is lower than at GABAA receptors, with an EC50 value of 13.1 µM. researchgate.netnih.gov Despite the lower potency, the efficacy of this compound at glycine receptors is remarkably high, with a maximal enhancement of approximately 1197% of the control glycine-mediated current. researchgate.netnih.gov This potentiation is concentration-dependent and results in the prolongation of the synaptic decay of glycine receptor-mediated mIPSCs. nih.gov

Interactive Data Table: this compound's Activity at Glycine Receptors

| Compound | Receptor | EC50 (µM) | Maximal Enhancement (% of control) |

|---|---|---|---|

| This compound | α1 Glycine Receptor | 13.1 | ~1197 |

Structure Activity Relationships Sar and Molecular Design of Minaxolone Analogues

Pregnane (B1235032) Core Structural Determinants of Activity

The foundational structure of Minaxolone is a pregnane steroid skeleton, which is essential for its activity as a modulator of the GABA-A receptor. Specific structural and stereochemical features of this core are critical determinants of the compound's efficacy. A stringent structure-activity relationship exists for the interaction of neurosteroids with the GABA-A receptor complex. nih.gov

This compound possesses a 5α-pregnane structure, meaning the fusion of the A and B rings of the steroid nucleus is in a trans configuration. This stereochemistry is a crucial feature for potent positive allosteric modulators of the GABA-A receptor. Studies on endogenous neurosteroids like allopregnanolone (B1667786) (a 5α-reduced steroid) and its 5β-epimer, pregnanolone (B1679072), have highlighted the importance of this configuration. nih.gov While both are effective modulators, the 5α configuration, as seen in this compound, is associated with strong enantioselectivity at the receptor binding site. nih.gov The essential features for potent activity at the GABA-A receptor complex include a 5α or 5β-reduced pregnane skeleton. nih.gov

For neurosteroids of the pregnane class to act as agonists or positive modulators at the GABA-A receptor, specific oxygen-containing functional groups at key positions are required. researchgate.net A hydroxyl group at the C3 position in the alpha (α) configuration and a ketone group at C20 are considered essential for this activity. nih.govresearchgate.net This 3α-hydroxy, 20-keto configuration is a well-defined requirement for agonist action at the neurosteroid modulation site on the GABA-A receptor. researchgate.net

Conversely, steroids with a hydroxyl group in the beta (β) configuration at the C3 position (3β-hydroxy) tend to act as GABA-A receptor antagonists, inhibiting the receptor's function. researchgate.net This highlights the precise stereochemical requirements of the receptor's binding pocket, where the 3α-hydroxyl group is believed to form a critical hydrogen bond.

Influence of Substituents on Receptor Selectivity and Potency

While the pregnane core provides the necessary scaffold for activity, the specific substituents on this core distinguish this compound from endogenous neurosteroids and other synthetic analogues, fine-tuning its potency and receptor selectivity.

This compound's unique profile is largely defined by two key substitutions on its steroid ring system:

2β-ethoxy group: The introduction of an ethoxy group at the C2 position in the beta (β) configuration leads to a significant increase in anesthetic potency when compared to its predecessor, alphaxalone. researchgate.net

11α-dimethylamino group: A dimethylamino group at the C11 position in the alpha (α) configuration replaces the ketone group found in alphaxalone. researchgate.net This substitution is primarily responsible for conferring the water solubility of this compound, allowing it to be formulated as a salt (e.g., citrate). researchgate.net

These chemical modifications not only affect potency and solubility but also alter receptor selectivity. The C2 and/or C11 substitutions are credited with imparting activity at the glycine (B1666218) receptor, a feature not prominent in endogenous neurosteroids like allopregnanolone. nih.gov While this compound is a potent modulator of the GABA-A receptor, it also acts as a positive allosteric modulator of the glycine receptor, an effect attributed to these structural changes. nih.govwikipedia.org

Comparing this compound with alphaxalone and the endogenous neurosteroid allopregnanolone reveals key SAR insights. All three share the 5α-pregnane skeleton and the essential 3α-hydroxy-20-one configuration. However, their substitutions at C2 and C11 lead to different pharmacological profiles.

This compound is a synthetic derivative of allopregnanolone (also known as 5α3α) and is structurally distinct due to its C2 and C11 substitutions. nih.gov This results in differential potency depending on the receptor environment; this compound is approximately 10-fold more potent than allopregnanolone at synaptic GABA-A receptors in certain neurons. nih.gov In contrast, at specific recombinant GABA-A receptors (α1β2γ2L), this compound shows a 10-fold lower potency than allopregnanolone. nih.gov

Compared to alphaxalone, which has an 11-keto group, this compound's 11α-dimethylamino and 2β-ethoxy groups render it 2-3 times more potent as an anesthetic. researchgate.net Furthermore, the substitutions in this compound and another water-soluble steroid, ORG 20599, grant considerable activity at the glycine receptor, which is much less pronounced with alphaxalone. researchgate.net

| Compound | Core Structure | C2 Substitution | C3 Substitution | C11 Substitution | C20 Substitution | Key SAR Feature |

|---|---|---|---|---|---|---|

| This compound | 5α-Pregnane | β-Ethoxy | α-Hydroxyl | α-Dimethylamino | Ketone | Water-soluble, potent, dual GABA-A/Glycine receptor activity. researchgate.netnih.gov |

| Allopregnanolone | 5α-Pregnane | - | α-Hydroxyl | - | Ketone | Endogenous neurosteroid, potent and selective for GABA-A receptor. nih.gov |

| Alphaxalone | 5α-Pregnane | - | α-Hydroxyl | Ketone | Ketone | Potent anesthetic, lacks water solubility, minimal glycine receptor activity. researchgate.netresearchgate.net |

Computational Approaches in this compound SAR

While specific computational studies focused exclusively on this compound are not extensively detailed in the provided literature, the general principles of computational chemistry are widely applied to understand the SAR of neurosteroids at the GABA-A receptor. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between steroid ligands and their binding sites on the receptor. nih.govresearchgate.net

These computational approaches can help rationalize the observed SAR by:

Predicting Binding Poses: Docking studies can predict how this compound and its analogues fit into the neurosteroid binding pocket located at the interface between the α and β subunits of the GABA-A receptor. nih.gov This can explain the strict stereochemical requirements, such as the preference for a 3α-hydroxyl group, which is often shown to form a key hydrogen bond with specific amino acid residues (e.g., glutamine and tryptophan) in the receptor. nih.gov

Understanding Receptor Selectivity: By building homology models of the glycine receptor, computational methods could be employed to compare the binding modes of this compound at both GABA-A and glycine receptors, providing molecular-level insights into why the C2 and C11 substitutions confer activity at the latter.

These computational tools provide a powerful adjunct to experimental data, offering a theoretical framework to understand the intricate structure-activity relationships of this compound and guiding the design of new analogues with improved properties.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. iupac.orgslideshare.net While specific CoMFA studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of CoMFA have been widely applied to steroids binding to their receptors. uniroma1.it

The general methodology for a CoMFA study on this compound analogues would involve the following steps:

Selection of a training set: A series of this compound analogues with a range of biological activities (e.g., potentiation of GABA-A receptor function) would be selected.

Molecular alignment: The molecules in the training set are aligned in a 3D space. This is a critical step and is often based on a common scaffold or a pharmacophore model.

Calculation of molecular fields: The steric (shape) and electrostatic fields of each molecule are calculated at the intersections of a 3D grid. uniroma1.itgoogle.com

Statistical analysis: Partial Least Squares (PLS) analysis is used to derive a correlation between the variations in the molecular fields and the differences in biological activity. uniroma1.itijpsonline.com

Visualization of results: The results are visualized as 3D contour maps, which indicate regions where steric bulk or specific electrostatic properties are predicted to increase or decrease biological activity. slideshare.net

For this compound and its analogues, a CoMFA study would likely highlight the importance of the steroid's A-ring and D-ring substituents for its interaction with the GABA-A receptor. The analysis would quantify the impact of modifications at the C2, C3, and C11 positions on the molecule's ability to modulate the receptor.

Below is a hypothetical data table illustrating the kind of data that would be used in a CoMFA study of this compound analogues.

| Compound | C2-Substituent | C11-Substituent | GABA-A Receptor Potentiation (EC50, nM) |

| This compound | 2β-ethoxy | 11α-(Dimethylamino) | Value |

| Analogue 1 | 2β-methoxy | 11α-(Dimethylamino) | Value |

| Analogue 2 | 2β-ethoxy | 11α-(Methylamino) | Value |

| Analogue 3 | 2β-ethoxy | 11-keto | Value |

| Analogue 4 | 2α-ethoxy | 11α-(Dimethylamino) | Value |

Note: The EC50 values in this table are illustrative and intended to represent the type of data required for a CoMFA study.

Rational Design Principles for this compound Derivatives

The insights gained from SAR studies, CoMFA, and homology modeling provide a foundation for the rational design of novel this compound derivatives with improved pharmacological profiles. The goal of such design efforts is typically to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Key principles in the rational design of this compound derivatives include:

Modification of the A-ring: The 3α-hydroxyl group is generally considered essential for the activity of many neuroactive steroids. researchgate.net Modifications at the C2 position, such as the 2β-ethoxy group in this compound, have been shown to influence potency. researchgate.net The design of new analogues often involves exploring different substituents at this position to optimize interactions with the binding pocket.

Modification of the C- and D-rings: The 11α-dimethylamino group of this compound is a key feature that imparts water solubility. researchgate.net Rational design strategies may involve the synthesis of analogues with other water-solubilizing groups at this position to improve drug delivery and formulation characteristics.

Stereochemistry: The stereochemistry of the steroid nucleus and its substituents is critical for activity. The specific conformation of the A/B ring junction and the orientation of substituents at various positions dictate the molecule's ability to fit into the binding pocket of the GABA-A receptor.

Subtype Selectivity: The GABA-A receptor exists as a family of different subtypes, composed of various combinations of subunits (α, β, γ, δ, etc.). wikipedia.orgresearchgate.net These subtypes have distinct pharmacological properties and are differentially distributed throughout the brain. A major goal in the rational design of new GABA-A receptor modulators is to achieve selectivity for specific subtypes to target particular therapeutic effects and reduce side effects. nih.gov For example, designing a this compound derivative that selectively targets extrasynaptic δ-subunit-containing receptors could offer a different therapeutic profile. youtube.com

The iterative process of designing new compounds, synthesizing them, and evaluating their biological activity allows for the refinement of the SAR and the development of more effective and safer therapeutic agents based on the this compound scaffold.

Preclinical Pharmacological Investigations of Minaxolone

In Vivo Pharmacodynamics in Animal Models

In preclinical studies, minaxolone has demonstrated significant effects on the central nervous system, primarily characterized by sedation. Investigations in murine models have shown that orally administered this compound can induce a notable reduction in spontaneous movement.

One study, in particular, observed that this compound administered to mice had marked sedative effects, which were quantified by a reduction in locomotor activity. nih.gov This CNS depressant effect is consistent with the compound's mechanism of action as a potent ligand for the neurosteroid binding site of the GABA-A receptor. nih.gov The interaction with this receptor enhances the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability and consequent sedation.

Table 1: CNS Effects of this compound in Animal Models

| Animal Model | Observation | Finding |

|---|

The effects of this compound on the cardiovascular and respiratory systems have been evaluated in preclinical models, such as sheep, revealing a dose-dependent interaction.

Respiratory System: Studies in sheep have shown that this compound consistently depresses respiratory function. This is evidenced by a decreased respiration rate, an increase in the partial pressure of carbon dioxide in arterial blood (PaCO2), and a decrease in the partial pressure of oxygen in arterial blood (PaO2). nih.gov In instances of overdose without respiratory support, death was attributed to respiratory failure. nih.gov

Cardiovascular System: At clinically relevant doses and in cases of mild overdose, this compound appears to have minimal adverse effects on the cardiovascular system. nih.gov The observed changes include a slight increase in heart rate (tachycardia), a minor elevation in blood pressure, and an increase in total peripheral resistance, with little to no alteration in cardiac output. nih.gov However, in situations of gross overdose, more severe cardiovascular effects were noted, including stable hypotension and a reduction in cardiac output resulting from a decreased stroke volume. nih.gov

Table 2: Cardiovascular and Respiratory Effects of this compound in Sheep

| System | Parameter | Effect |

|---|---|---|

| Respiratory | Respiration Rate | Consistently depressed nih.gov |

| PaCO2 | Raised nih.gov | |

| PaO2 | Depressed nih.gov | |

| Cardiovascular (Clinical Doses) | Heart Rate | Slight tachycardia nih.gov |

| Blood Pressure | Slightly elevated nih.gov | |

| Total Peripheral Resistance | Increased nih.gov | |

| Cardiac Output | Little to no change nih.gov | |

| Cardiovascular (Gross Overdose) | Blood Pressure | Stable hypotension nih.gov |

Preclinical investigations have explored the potential for the development of tolerance to the effects of this compound with repeated administration.

In a study involving mice, chronic oral dosing with this compound once daily for seven days resulted in a diminished sedative response to a subsequent acute dose of the drug. nih.gov This finding indicates the development of pharmacological tolerance to the central nervous system effects of this compound. nih.gov Interestingly, the same study did not find evidence of cross-tolerance with temazepam, a benzodiazepine, suggesting that while both compounds act on the GABA-A receptor, their mechanisms of inducing tolerance may differ. nih.gov

Table 3: Development of Tolerance to this compound in Mice

| Animal Model | Dosing Regimen | Observation | Outcome |

|---|---|---|---|

| Mice | Chronic oral administration for 7 days | Loss of sedative response to an acute dose | Development of pharmacological tolerance nih.gov |

Pharmacokinetics and Drug Disposition Studies in Preclinical Models

Pharmacokinetic studies in preclinical models have provided insights into the absorption and distribution of this compound. Being a water-soluble compound, its formulation for intravenous administration is straightforward.

Studies in sheep have demonstrated that the pharmacokinetics of this compound are linear, with a steady-state blood concentration that is directly proportional to the infusion rate. nih.gov Furthermore, there was no evidence of dose-dependent pharmacokinetics following bolus injections within the clinical range. nih.gov The distribution of this compound is rapid. nih.gov

The metabolism and biotransformation of this compound have been characterized in preclinical animal models, highlighting the primary role of the liver in its clearance.

Organ clearance studies in sheep have revealed that this compound is subject to extensive hepatic extraction. nih.gov The data indicated that the drug was completely extracted from the blood during a single pass through the liver. nih.gov In contrast, there was negligible extraction of this compound during its passage through the kidneys and lungs. nih.gov

This high hepatic clearance contributes to a high total body clearance, which was found to be between 3 and 4 liters per minute in sheep. nih.gov Consistent with its rapid clearance, this compound has a short terminal half-life, estimated to be between 10 and 20 minutes in this animal model. nih.gov The primary route of elimination is through metabolism, as evidenced by the fact that renal excretion of the unchanged parent drug was less than 1%. nih.gov

Table 4: Pharmacokinetic Parameters of this compound in Sheep

| Parameter | Value |

|---|---|

| Total Body Clearance | 3 - 4 L/min nih.gov |

| Terminal Half-life | 10 - 20 min nih.gov |

| Hepatic Extraction | Total nih.gov |

| Renal Extraction | Negligible nih.gov |

| Pulmonary Extraction | Negligible nih.gov |

| Renal Excretion (unchanged) | < 1% nih.gov |

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| GABA (gamma-Aminobutyric acid) |

Excretion Profiles

Preclinical studies investigating the excretion of this compound have indicated that the compound is primarily cleared from the body through hepatic metabolism, with minimal renal excretion of the unchanged drug. Research in animal models has been crucial in elucidating the pathways of elimination for this steroidal anesthetic.

In a study conducted in sheep, the renal excretion of unchanged this compound was found to be less than 1% of the administered dose. This finding suggests that the kidneys play a negligible role in the elimination of the parent compound. The primary mechanism for the removal of this compound from the systemic circulation is extensive metabolism within the liver. Organ clearance studies in the same animal model demonstrated that this compound was almost completely extracted during its passage through the liver. In contrast, there was no significant extraction of the compound by the kidneys or the lungs.

Table 1: Summary of Preclinical Excretion Findings for this compound

| Species | Route of Excretion | Percentage of Unchanged Drug Excreted | Primary Organ of Clearance |

|---|

Preclinical Toxicity Findings and Research Implications

The preclinical toxicity profile of this compound has been a significant factor in its developmental history. While the compound showed promise as an anesthetic agent, findings from animal studies ultimately led to the cessation of its clinical development.

One of the key preclinical toxicity findings was observed in studies conducted in sheep. In this animal model, this compound was shown to cause dose-dependent respiratory depression. At higher doses, this effect was profound and could lead to respiratory failure, which was identified as the primary cause of death in overdose situations. However, the study also noted that with mechanical ventilation to support respiration, the therapeutic ratio of the drug was significantly increased. Cardiovascular effects in sheep were generally minimal at therapeutic doses but became more pronounced at very high doses, manifesting as hypotension and a decrease in cardiac output.

Of critical importance to the trajectory of this compound's development were the toxicological findings in rats. It has been reported that this compound was withdrawn from clinical trials due to "equivocal toxicological findings" in this species. The specific nature of these findings is not extensively detailed in publicly available literature, which presents a challenge in providing a complete toxicological profile. The lack of detailed public information on these specific rat toxicity studies means that the research implications can only be discussed in a broader context. The decision to halt the development of a drug based on preclinical toxicity signals a significant concern about its potential for harm in humans. Such findings often relate to target organ toxicity, carcinogenicity, or reproductive and developmental toxicity that are deemed unacceptable for a drug intended for human use.

The research implications of these preclinical toxicity findings are substantial. For this compound, the respiratory depressant effects highlighted the need for careful respiratory monitoring and support during its potential clinical use. The unspecified toxicological findings in rats underscore the critical role of comprehensive preclinical safety evaluation in drug development. They serve as a reminder that even compounds with promising pharmacological effects can harbor unacceptable toxicities that only become apparent through rigorous animal testing. The case of this compound illustrates the principle that a thorough understanding of a drug candidate's safety profile across multiple species is paramount before it can be considered for human administration.

Table 2: Summary of Preclinical Toxicity Findings for this compound

| Species | Key Toxicity Findings | Research Implications |

|---|---|---|

| Sheep | Dose-dependent respiratory depression; cardiovascular depression at high doses. | Necessity of respiratory support during administration; highlights potential for overdose toxicity. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Comparative Research on Minaxolone Within Neurosteroid Pharmacology

Distinctions in Receptor Binding and Modulation Profiles among Neurosteroids

Neurosteroids exert their influence on neuronal activity predominantly by interacting with GABA-A receptors, albeit with varying affinities and modulatory effects. The binding of these compounds to the GABA-A receptor complex is distinct from that of other modulators like benzodiazepines and barbiturates. Minaxolone, like other neurosteroids, is a positive allosteric modulator of the GABA-A receptor.

The structural characteristics of neurosteroids play a crucial role in their binding and modulatory profiles. For instance, the presence of a 3α-hydroxyl group is a critical determinant for the potentiating effects of neurosteroids on GABA-A receptors. This feature is shared by this compound and other potent neurosteroids like allopregnanolone (B1667786) and ganaxolone (B1674614). Conversely, neurosteroids with a 3β-hydroxyl configuration, such as epi-allopregnanolone, exhibit inhibitory or weaker modulatory effects.

While sharing a common mechanism, different neurosteroids display subtleties in their interaction with various GABA-A receptor subtypes. The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations (e.g., α, β, γ, δ), which confer distinct pharmacological properties. Some neurosteroids are reported to exhibit a degree of selectivity for receptors containing specific subunits, such as the δ subunit, which is often found in extrasynaptic receptors responsible for tonic inhibition. This compound, along with its analogue alphaxalone, has been shown to enhance the maximal effects of GABA at various GABA-A receptor isoforms, although sometimes with slightly reduced potency compared to endogenous neurosteroids. researchgate.net

The following interactive table provides a comparative overview of the receptor binding and modulation profiles of this compound and other key neurosteroids.

| Compound | Primary Target | Modulation Type | Key Structural Feature for Activity | Receptor Subtype Preference (if known) |

|---|---|---|---|---|

| This compound | GABA-A Receptor | Positive Allosteric Modulator | 3α-hydroxyl group | Broad activity across various subtypes |

| Allopregnanolone | GABA-A Receptor | Positive Allosteric Modulator | 3α-hydroxyl group | Potent modulator of both synaptic and extrasynaptic (δ-containing) receptors |

| Ganaxolone | GABA-A Receptor | Positive Allosteric Modulator | 3α-hydroxyl group, 3β-methyl group | Modulates both synaptic and extrasynaptic receptors |

| Alphaxalone | GABA-A Receptor | Positive Allosteric Modulator | 3α-hydroxyl group | Broad activity, potent anesthetic |

| Epi-allopregnanolone | GABA-A Receptor | Weak/Inhibitory Modulator | 3β-hydroxyl group | - |

Comparative SAR Analyses of this compound and Analogues

The structure-activity relationship (SAR) of neurosteroids provides valuable insights into the molecular determinants of their pharmacological activity. For this compound and its analogues, specific structural modifications have been shown to significantly impact their potency and efficacy as GABA-A receptor modulators.

This compound (2β-ethoxy-3α-hydroxy-11α-dimethylamino-5α-pregnan-20-one) is a synthetic analogue of endogenous neurosteroids. nih.gov Its structure has been optimized to enhance certain properties, such as water solubility, which is a notable feature of this compound. nih.gov The core steroid nucleus, the A-ring, is crucial for activity, with the 5α-reduced configuration being a common feature among potent neurosteroids.

Key structural features that influence the activity of this compound and its analogues include:

The 3α-hydroxyl group: As mentioned previously, this is a fundamental requirement for potent positive allosteric modulation of the GABA-A receptor.

Substitutions at the C2 and C11 positions: this compound possesses an ethoxy group at the C2 position and a dimethylamino group at the C11 position. These modifications contribute to its unique pharmacological profile, including its water solubility and anesthetic properties. nih.govnih.gov

The C17 side chain: The nature of the substituent at the C17 position can also influence activity.

Ganaxolone, a close analogue of this compound, features a 3β-methyl group. This modification prevents its back-conversion to hormonally active metabolites, a limitation of some natural neurosteroids, thereby offering a more targeted neurological effect. Alphaxalone, another related synthetic neurosteroid, is a potent anesthetic and its SAR has been extensively studied, providing a basis for understanding the structural requirements for anesthetic activity within this class of compounds. wikipedia.org

The following interactive table summarizes the key structural differences and their impact on the activity of this compound and its analogues.

| Compound | Key Structural Modifications from Parent Neurosteroid | Impact on Pharmacological Profile |

|---|---|---|

| This compound | 2β-ethoxy and 11α-dimethylamino substitutions | Increased water solubility, potent anesthetic properties. nih.gov |

| Ganaxolone | 3β-methyl group | Prevents back-conversion to hormonally active metabolites, enhancing its profile as a specific neuro-modulator. |

| Alphaxalone | 11-keto group | Potent anesthetic effects. wikipedia.org |

Preclinical Pharmacological Differences and Similarities

Preclinical studies have been instrumental in elucidating the pharmacological profiles of this compound and other neurosteroids, revealing both commonalities and distinguishing features. These studies often focus on behavioral effects, such as sedative, anxiolytic, and anticonvulsant properties, as well as pharmacokinetic characteristics.

This compound has been primarily investigated for its anesthetic properties. nih.gov Preclinical studies in various animal models have demonstrated its efficacy as a potent anesthetic agent. nih.gov Similar to other neurosteroids, this compound's anesthetic effects are attributed to its profound enhancement of GABAergic inhibition at higher concentrations.

Ganaxolone, the 3β-methylated analogue of allopregnanolone, has been extensively studied for its anticonvulsant effects. nih.gov Preclinical models of epilepsy have shown that ganaxolone possesses a broad spectrum of anticonvulsant activity.

Allopregnanolone, the endogenous neurosteroid, serves as a benchmark for comparison. It exhibits a wide range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities. However, its therapeutic potential is somewhat limited by its rapid metabolism and potential for conversion to hormonally active steroids.

A key difference between this compound and some other neurosteroids lies in their pharmacokinetic profiles. For instance, the structural modifications in this compound that confer water solubility also influence its distribution and elimination from the body. A study comparing the pharmacokinetics of alphadione (a mixture of alphaxalone and alphadolone) and this compound found that the prolonged recovery after this compound administration may be related to its water-solubility and a larger volume of distribution.

The following interactive table highlights some of the key preclinical pharmacological differences and similarities between this compound and other neurosteroids.

| Compound | Primary Preclinical Application | Key Pharmacological Effects | Notable Pharmacokinetic Features |

|---|---|---|---|

| This compound | Anesthetic | Potent anesthetic, low risk of respiratory depression at therapeutic doses. nih.gov | Water-soluble, larger volume of distribution. nih.gov |

| Allopregnanolone | Anxiolytic, Anticonvulsant | Broad spectrum of CNS depressant effects. | Rapidly metabolized, potential for hormonal side effects. |

| Ganaxolone | Anticonvulsant | Potent and broad-spectrum anticonvulsant activity. nih.gov | Metabolically stable due to the 3β-methyl group. |

| Alphaxalone | Anesthetic | Potent anesthetic with a good safety profile in veterinary medicine. wikipedia.org | Rapidly metabolized. wikipedia.org |

Theoretical Frameworks of Neurosteroid Action and this compound's Place

The actions of neurosteroids, including this compound, are understood within several theoretical frameworks that describe their role in regulating neuronal excitability and brain function. These frameworks extend beyond the simple potentiation of GABA-A receptors to encompass their broader physiological and pathophysiological roles.

One prominent framework views neurosteroids as endogenous modulators of neuronal excitability. nih.gov Their levels fluctuate in response to various physiological and environmental stimuli, such as stress and the reproductive cycle, thereby fine-tuning the balance between neuronal excitation and inhibition. By enhancing GABAergic inhibition, neurosteroids like this compound can dampen excessive neuronal firing, which is the basis for their sedative, anxiolytic, and anticonvulsant effects.

Another important theoretical concept is the role of neurosteroids in neuroprotection. By attenuating excitotoxicity, which is implicated in various neurological disorders, neurosteroids may exert protective effects on neurons. This has led to research into their potential therapeutic applications in conditions such as traumatic brain injury and neurodegenerative diseases.

Furthermore, the "neurosteroid withdrawal" hypothesis has been proposed to explain certain mood disorders, such as premenstrual dysphoric disorder and postpartum depression. This framework suggests that a rapid decline in the levels of allopregnanolone following its peak during the luteal phase of the menstrual cycle or pregnancy can lead to a state of GABAergic hypofunction, contributing to symptoms of anxiety, irritability, and depression. The development of synthetic neurosteroids like brexanolone (an intravenous formulation of allopregnanolone) for the treatment of postpartum depression provides clinical support for this theory.

This compound, with its potent GABA-A receptor modulatory activity, fits squarely within these theoretical frameworks. Its anesthetic properties are a clear manifestation of its ability to profoundly enhance GABAergic inhibition and reduce global neuronal excitability. While not primarily developed for mood disorders, its mechanism of action aligns with the principles underlying the therapeutic effects of other neurosteroids in these conditions. As a synthetic analogue, this compound and similar compounds offer the advantage of more controlled and predictable pharmacological effects compared to their endogenous counterparts, making them valuable tools for both research and potential therapeutic development within the field of neurosteroid pharmacology.

Advanced Research Methodologies for Minaxolone Studies

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental techniques used to characterize the interaction between a ligand, such as Minaxolone, and its target receptor. These assays can determine the affinity and potency of a compound by measuring its ability to bind to the receptor. nih.gov

Studies utilizing radioligand binding assays with rat brain membranes have shown that this compound is a potent ligand for the neurosteroid binding site on the GABAA receptor. In these experiments, this compound increased the binding of [³H]muscimol by 69% and [³H]flunitrazepam by 25%. It also inhibited the binding of [³H]TBOB with an IC₅₀ of 1 µM. nih.gov

Data from Radioligand Binding Studies with this compound:

| Radioligand | Effect on Binding | Magnitude of Effect | IC₅₀ ([³H]TBOB) |

| [³H]muscimol | Increase | 69% | N/A |

| [³H]flunitrazepam | Increase | 25% | N/A |

| [³H]TBOB | Inhibition | N/A | 1 µM |

These findings indicate this compound's significant interaction with sites on the GABAA receptor complex.

Electrophysiological Techniques (e.g., voltage-clamp, patch-clamp)

Electrophysiological techniques, such as voltage-clamp and patch-clamp, are crucial for studying the functional effects of compounds on ion channels and receptors in living cells. wikipedia.orgnih.govmoleculardevices.com These methods allow researchers to measure ionic currents across cell membranes and assess how a substance modulates receptor activity. wikipedia.orgmoleculardevices.complymsea.ac.uk

Research using two-electrode voltage clamp in Xenopus laevis oocytes expressing recombinant GABAA (α₁β₂γ₂L) and glycine (B1666218) (α₁) receptors has investigated this compound's effects on these channels. oup.com this compound produced a concentration-dependent enhancement of currents evoked by both GABA and glycine. oup.com

Detailed findings from electrophysiological studies include the determination of EC₅₀ values for this compound's potentiation of receptor activity. This compound was found to be approximately 10-fold more potent in potentiating currents evoked by GABA at EC₁₀ acting upon the GABAA receptor compared to its effect on glycine receptors. The EC₅₀ for potentiation of GABA receptor activity was 1.3 µM, while the EC₅₀ for potentiation of glycine receptor activity was 13 µM. oup.comresearchgate.net

Electrophysiological Data for this compound Potentiation:

| Receptor Type | Agonist (EC₁₀) | This compound EC₅₀ (µM) | Maximal Potentiation (% of control) |

| GABAA (α₁β₂γ₂L) | GABA | 1.3 (0.2) | 901 (142) |

| Glycine (α₁) | Glycine | 13.1 | 1197 |

The maximal enhancement produced by this compound at the GABAA receptor was similar to that of other anesthetic steroids like alphaxalone and Org 20599. oup.com However, this compound showed a greater maximal potentiation of currents evoked by glycine compared to alphaxalone and Org 20599. oup.com These results suggest that this compound has the potential to modulate synaptic transmission mediated by GABA, but its effect on glycine receptors in vivo might be less pronounced based on these EC₅₀ values. oup.comresearchgate.net

Biochemical and Molecular Biology Approaches (e.g., receptor expression, mutagenesis)

Biochemical and molecular biology techniques are essential for understanding the molecular components involved in this compound's action, including receptor expression and the impact of mutations on receptor function. uclouvain.be Techniques such as receptor expression in heterologous systems (like Xenopus oocytes or mammalian cell lines) allow for the study of specific receptor subtypes and their interactions with ligands in a controlled environment. oup.com Mutagenesis, the targeted alteration of receptor gene sequences, can help identify specific amino acid residues critical for ligand binding or receptor modulation. nih.govelifesciences.orgkuleuven.benih.gov

While the provided search results specifically detail the application of receptor expression and mutagenesis in the study of other receptors like the glycine receptor, GABAA receptor isoforms, glucocorticoid receptor, and C5a receptor oup.comnih.govelifesciences.orgkuleuven.benih.gov, the principle applies to this compound research. Expressing specific recombinant GABAA receptor subunit combinations, for instance, allows researchers to determine which receptor subtypes are most sensitive to this compound's modulatory effects. oup.com Mutagenesis studies could involve altering residues within the proposed neurosteroid binding site on GABAA receptors to see how these changes affect this compound's binding affinity and functional potentiation. This approach helps to build a detailed picture of the molecular interface between this compound and its primary targets.

Advanced Analytical Techniques for Pharmacokinetic Research (e.g., gas chromatography for metabolites)

Pharmacokinetic research investigates how a drug is absorbed, distributed, metabolized, and excreted by the body. Advanced analytical techniques are vital for quantifying drug concentrations and identifying metabolites in biological samples. Gas chromatography (GC), often coupled with mass spectrometry (MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including drug metabolites. creative-proteomics.comshimadzu.comazolifesciences.comchromatographyonline.com

Studies on this compound pharmacokinetics have utilized gas chromatography-mass spectrometry to analyze samples of blood and urine. nih.gov These studies have confirmed that this compound undergoes biotransformation in the body. nih.gov While specific details on this compound metabolites analyzed by GC-MS are limited in the provided snippets, the technique is broadly used in metabolomics to identify and quantify a wide range of metabolites. creative-proteomics.comshimadzu.comazolifesciences.comchromatographyonline.com GC-MS is particularly useful for compounds that can be vaporized without decomposition and can provide both qualitative (identification based on mass spectra) and quantitative (concentration measurement) information. creative-proteomics.comazolifesciences.com

Pharmacokinetic studies involving GC-MS have indicated that this compound's decay in plasma concentrations following infusion can be described by a bi-exponential equation, suggesting distribution according to an open two-compartment model. nih.gov Hepatic conjugation to glucuronic acid is noted as important for the excretion of lipophilic agents like Althesin, and similar metabolic pathways would be investigated for this compound using techniques like GC-MS to identify conjugated metabolites. nih.gov

In Silico Modeling and Simulation Methodologies

In silico modeling and simulation involve using computational tools to model biological systems and predict the behavior of compounds. nih.govdiva-portal.orginsilicotrials.comdrug-dev.com These methodologies can range from molecular docking simulations to predict how a ligand binds to a receptor, to more complex simulations of pharmacokinetic behavior or even the dynamics of biological responses. nih.govdiva-portal.orgdrug-dev.commdpi.com

In the context of this compound, in silico approaches could be used to:

Predict binding modes: Molecular modeling can simulate how this compound interacts with the binding pockets of GABAA and glycine receptors at an atomic level. drug-dev.commdpi.com

Analyze structure-activity relationships: Computational models can help correlate structural features of this compound and its analogs with their observed activity at receptors. mdpi.com

Simulate pharmacokinetic properties: In silico models can predict absorption, distribution, metabolism, and excretion based on the compound's chemical structure, potentially reducing the need for some in vivo studies. insilicotrials.com

While the provided search results discuss in silico modeling in the context of other molecules and biological systems nih.govdiva-portal.orginsilicotrials.comdrug-dev.commdpi.com, the application to this compound research would follow similar principles. For instance, molecular dynamics simulations could provide insights into the conformational changes induced in the GABAA receptor upon this compound binding, complementing the functional data obtained from electrophysiology.

Future Directions and Unexplored Research Avenues

Elucidating Novel Molecular Targets and Signaling Pathways

While the principal mechanism of Minaxolone's action is its potentiation of GABA-A receptors, and to a lesser extent, glycine (B1666218) receptors, the full spectrum of its molecular interactions remains an area ripe for exploration iiab.mewikipedia.org. The diverse physiological effects of neurosteroids suggest that their signaling capabilities may extend beyond these classical targets. Future research should endeavor to identify and characterize novel molecular targets and signaling pathways modulated by this compound.

Emerging evidence suggests that other neurosteroids can interact with a variety of ion channels and receptors. For instance, some neuroactive steroids have been shown to modulate T-type calcium channels, which could contribute to their anesthetic and analgesic properties. Additionally, the potential for neurosteroids to interact with metabotropic receptors opens up new avenues for understanding their complex effects on neuronal excitability and synaptic plasticity.

Furthermore, the immunomodulatory and anti-inflammatory properties of neurosteroids are increasingly recognized. Investigating whether this compound can modulate neuroinflammatory pathways, such as those involving microglia and astrocytes, could reveal novel therapeutic applications for neurodegenerative or neuroinflammatory disorders. A deeper understanding of these off-target effects is crucial for a comprehensive pharmacological profile of this compound and its analogues.

Advanced Structural Biology Approaches for Receptor-Ligand Complexes

A precise understanding of how this compound interacts with its target receptors at an atomic level is fundamental to designing safer and more effective derivatives. The application of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, holds the key to unlocking these molecular insights.

Recent breakthroughs in structural biology have provided high-resolution structures of GABA-A receptors in complex with various ligands, including other neurosteroids like allopregnanolone (B1667786) and alphaxalone stanford.edunih.govresearchgate.netnih.govbohrium.comlightsources.org. These studies have been instrumental in identifying the specific binding pockets and conformational changes induced by these modulators. For example, cryo-EM studies have revealed that neurosteroids can bind at the transmembrane α/β subunit interface of the GABA-A receptor, inducing global conformational changes that affect the ion channel pore and the binding sites for other ligands nih.govnih.gov.

Similar detailed structural studies of this compound in complex with the GABA-A receptor are currently lacking. Such investigations would be invaluable for several reasons:

Defining the precise binding orientation: Determining the exact orientation of this compound within its binding site would elucidate the key molecular interactions responsible for its high potency.

Understanding subtype selectivity: High-resolution structures could reveal the structural basis for any potential subtype selectivity of this compound, paving the way for the design of more targeted modulators.

Explaining functional differences: Comparing the structural changes induced by this compound with those induced by other neurosteroids could explain their different functional profiles.

Computational modeling and molecular dynamics simulations, guided by empirical structural data, could further refine our understanding of the dynamic interactions between this compound and its receptors.

Development of Selective Modulators Based on the this compound Scaffold

The development of new chemical entities based on the this compound scaffold represents a promising strategy for creating novel therapeutics with improved pharmacological profiles. The goal would be to synthesize analogues that retain the desirable anesthetic or anxiolytic properties while minimizing the off-target effects or toxicity that hampered the parent compound's development.

A key focus of such medicinal chemistry efforts should be the development of GABA-A receptor subtype-selective modulators. The GABA-A receptor family is highly heterogeneous, with different subunit compositions conferring distinct pharmacological and physiological properties. For instance, α1-containing receptors are primarily associated with sedation, while α2- and α3-containing receptors are thought to mediate anxiolysis nih.gov.

By systematically modifying the chemical structure of this compound, it may be possible to create analogues with enhanced selectivity for specific GABA-A receptor subtypes. This approach has been successfully applied to other classes of GABA-A modulators, leading to the identification of non-sedating anxiolytics nih.govnih.gov. Structure-activity relationship (SAR) studies, guided by the structural insights discussed in the previous section, would be crucial in this endeavor. The synthesis and evaluation of a library of this compound derivatives could lead to the discovery of compounds with novel therapeutic potential for a range of neurological and psychiatric disorders. A successful example of modifying a neurosteroid scaffold to improve its therapeutic profile is the development of Zuranolone, an analogue of allopregnanolone, which has been approved for postpartum depression mdpi.com.

Investigation of Long-Term Effects in Preclinical Models

The primary obstacle to the clinical use of this compound was the emergence of toxicity in rats following long-term administration nih.goviiab.mewikipedia.org. A critical area for future research is a thorough investigation into the nature of this toxicity and the long-term consequences of chronic this compound exposure in various preclinical models.

Comprehensive, long-term studies are needed to address several key questions:

Mechanism of Toxicity: What are the specific cellular and molecular mechanisms underlying the observed toxicity? Does it involve off-target effects, metabolic byproducts, or alterations in gene expression?

Dose-Dependence and Species Specificity: Is the toxicity a dose-dependent phenomenon? Are there species-specific differences in the toxicological profile of this compound?

Neurodevelopmental Effects: What are the long-term consequences of this compound exposure during critical periods of brain development?

Tolerance and Dependence: One study indicated the development of tolerance to the sedative effects of this compound in mice after chronic dosing nih.gov. Further investigation into the potential for tolerance and physical dependence is warranted.

Modern toxicological approaches, including high-content screening and the use of in vitro models such as organoids, could provide valuable insights into the potential liabilities of the this compound scaffold. Understanding the long-term effects is paramount for any future consideration of this compound-based compounds for clinical use.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, future research should embrace a systems biology approach through the integration of multi-omics data. This would involve the parallel analysis of the genome, transcriptome, proteome, and metabolome in response to this compound exposure. While no such studies have been conducted on this compound to date, the application of these technologies to other steroids, such as dexamethasone, has demonstrated their power in revealing complex cellular responses nih.gov.

A multi-omics approach could provide unprecedented insights into:

Global Gene and Protein Expression Changes: Identifying the full complement of genes and proteins whose expression is altered by this compound could reveal novel signaling pathways and cellular processes affected by the drug.

Metabolic Reprogramming: Analyzing the metabolome could uncover changes in cellular metabolism induced by this compound, potentially linking its effects to broader physiological states.

Biomarker Discovery: Integrated omics data could lead to the identification of biomarkers that predict an individual's response to this compound or their susceptibility to its adverse effects.

Network Analysis: By integrating different omics datasets, it would be possible to construct comprehensive network models of this compound's action, providing a systems-level view of its pharmacological effects.

This integrative approach would move beyond a single-target perspective and provide a more complete picture of how this compound perturbs biological systems, ultimately guiding the development of safer and more effective neurosteroid-based therapies.

常见问题

Q. What are the primary pharmacological targets of Minaxolone in the central nervous system (CNS), and how do these targets influence its anesthetic efficacy?

this compound, a neuroactive steroidal anesthetic, modulates γ-aminobutyric acid type A (GABAA) receptors, enhancing inhibitory neurotransmission. Experimental studies on Helix neurons demonstrate its suppression of acetylcholine-induced conductance changes, consistent with GABAergic potentiation . Researchers should employ electrophysiological assays (e.g., patch-clamp techniques) to quantify ion channel interactions and compare these effects to other neurosteroids like alphaxolone. Dose-response curves and receptor-binding assays are critical to confirm specificity .

Q. What experimental models are most suitable for evaluating this compound’s therapeutic ratio and safety profile?

Sheep models have been pivotal in assessing this compound’s pharmacodynamics, particularly its therapeutic ratio (lethal vs. anesthetic blood concentration). Key parameters include respiratory depression (e.g., reduced PAO2, elevated PACO2) and cardiovascular stability. Researchers should replicate these models with controlled variables: intravenous infusion rates, endotracheal intubation, and intermittent positive-pressure ventilation to isolate respiratory vs. direct CNS effects .

Q. How does this compound’s solubility profile impact its formulation and experimental administration?

Unlike alphaxalone, this compound’s water solubility eliminates the need for Cremophor-based formulations, reducing anaphylaxis risks. However, researchers must verify solubility under physiological conditions (e.g., pH 7.4 buffers) and assess stability in aqueous solutions using high-performance liquid chromatography (HPLC). Stability studies should include temperature-controlled storage and kinetic degradation analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported therapeutic ratios of this compound across species?

Discrepancies in therapeutic ratios (e.g., 3–4 in sheep vs. higher values in rodents) may stem from interspecies metabolic differences or experimental design variations. To address this, conduct cross-species pharmacokinetic studies with standardized protocols:

Q. What methodological challenges arise when comparing this compound’s efficacy to other neurosteroidal anesthetics (e.g., etomidate, alphaxolone)?

Direct comparisons require rigorous standardization:

- Dose equivalency : Establish equipotent doses using loss-of-righting reflex (LORR) assays in rodents.

- Outcome metrics : Quantify recovery times, hemodynamic stability, and respiratory depression.

- Statistical tools : Apply multivariate regression to account for covariates like age, sex, and genetic background .

Q. What experimental evidence supports or refutes this compound’s potential carcinogenicity, and how should this influence preclinical study design?

While this compound showed carcinogenic signals in rat models, its mechanism remains unclear. Researchers should:

- Perform genotoxicity assays (e.g., Ames test, micronucleus assay).

- Investigate long-term exposure effects in multiple species, prioritizing histopathological analysis of high-dose cohorts.

- Compare metabolic pathways across species to identify pro-carcinogenic metabolites .

Q. How can computational modeling improve the prediction of this compound’s neurosteroid-receptor interactions?

Molecular dynamics simulations and docking studies using GABAA receptor crystal structures (e.g., PDB ID 6HUP) can predict binding affinities. Validate predictions with mutagenesis experiments targeting critical residues (e.g., α1-subunit Q241). Combine these with free-energy perturbation calculations to refine structure-activity relationships .

Methodological Guidelines

- Data Contradiction Analysis : When conflicting data emerge (e.g., cardiovascular effects in overdose scenarios), apply sensitivity analyses to isolate confounding variables. For instance, in sheep models, distinguish between direct myocardial depression and secondary hypoxia-driven effects by measuring cardiac output under controlled oxygenation .

- Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards: detail synthesis protocols, purity thresholds (>95% by NMR), and statistical methods (e.g., ANOVA with post-hoc Tukey tests) .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for anesthesia and euthanasia protocols, ensuring institutional animal care committee approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。